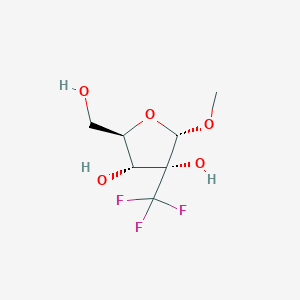
Methyl2-c-(trifluoromethyl)-alpha-d-ribofuranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl2-c-(trifluoromethyl)-alpha-d-ribofuranoside is a compound that features a trifluoromethyl group attached to a ribofuranoside structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the fluorination of fluoroformates with sulfur tetrafluoride (SF4), which leads to the formation of aliphatic trifluoromethyl ethers . Another approach involves the nucleophilic substitution of benzylic halogen or alpha-halogen atoms in acetophenones with perfluoroalcoholate anions .
Industrial Production Methods
Industrial production of Methyl2-c-(trifluoromethyl)-alpha-d-ribofuranoside may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Methyl2-c-(trifluoromethyl)-alpha-d-ribofuranoside can undergo various types of chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the ribofuranoside structure.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can produce various trifluoromethylated derivatives .
Scientific Research Applications
Methyl2-c-(trifluoromethyl)-alpha-d-ribofuranoside has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Its potential antiviral and antimicrobial properties are being explored for drug development.
Mechanism of Action
The mechanism by which Methyl2-c-(trifluoromethyl)-alpha-d-ribofuranoside exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, leading to more effective inhibition or activation of target pathways . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethylated ribofuranosides and fluorinated nucleosides. Examples are trifluoromethylated pyrimidines and fluoropyridines .
Uniqueness
Methyl2-c-(trifluoromethyl)-alpha-d-ribofuranoside is unique due to its specific trifluoromethyl group positioning, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Properties
Molecular Formula |
C7H11F3O5 |
|---|---|
Molecular Weight |
232.15 g/mol |
IUPAC Name |
(2S,3R,4R,5R)-5-(hydroxymethyl)-2-methoxy-3-(trifluoromethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C7H11F3O5/c1-14-5-6(13,7(8,9)10)4(12)3(2-11)15-5/h3-5,11-13H,2H2,1H3/t3-,4-,5+,6-/m1/s1 |
InChI Key |
NOPATPUFMOPBTJ-ARQDHWQXSA-N |
Isomeric SMILES |
CO[C@@H]1[C@]([C@@H]([C@H](O1)CO)O)(C(F)(F)F)O |
Canonical SMILES |
COC1C(C(C(O1)CO)O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















